molecular formula C8H11NO3S B1277500 2-Methoxy-6-(methylsulfonyl)aniline CAS No. 148726-71-0

2-Methoxy-6-(methylsulfonyl)aniline

Cat. No.: B1277500
CAS No.: 148726-71-0
M. Wt: 201.25 g/mol
InChI Key: MKFWDKRBZQWOIU-UHFFFAOYSA-N
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Description

Its structure features a methoxy group (-OCH₃) at the 2-position and a methylsulfonyl group (-SO₂CH₃) at the 6-position of the aniline ring. Key properties include:

  • SMILES: COC1=C(C(=CC=C1)S(=O)(=O)C)N
  • InChIKey: MKFWDKRBZQWOIU-UHFFFAOYSA-N .

Properties

IUPAC Name

2-methoxy-6-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFWDKRBZQWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434497
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148726-71-0
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-6-methoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(methylsulfonyl)aniline typically involves the introduction of methoxy and methylsulfonyl groups onto an aniline derivative. One common method involves the reaction of 2-methoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methylsulfonyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution

Major Products Formed

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted aniline derivatives. These products have distinct properties and applications in different fields of research and industry .

Scientific Research Applications

2-Methoxy-6-(methylsulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
2-Methoxy-6-(methylsulfonyl)aniline C₈H₁₁NO₃S 201.24 g/mol -OCH₃ (2-), -SO₂CH₃ (6-) High polarity due to sulfonyl group
2-Methoxy-6-(methylsulfanyl)aniline C₈H₁₁NOS 169.24 g/mol -OCH₃ (2-), -SCH₃ (6-) pKa: 3.52; Boiling Point: 264.5°C
2-Chloro-6-[(methylsulfanyl)methyl]aniline C₈H₁₀ClNS 187.69 g/mol -Cl (2-), -CH₂SCH₃ (6-) Combines halogen and thioether groups
2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline C₁₃H₁₈N₂O₃ 250.30 g/mol -OCH₃ (2-), morpholine carbonyl (6-) Enhanced steric bulk; potential for hydrogen bonding
2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline C₁₄H₁₅NOS 245.35 g/mol Benzylsulfanyl (-SCH₂C₆H₄OCH₃) Extended aromatic system; lipophilic
Key Observations:
  • Electron Effects : The sulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than sulfanyl (-SCH₃) or thioether (-CH₂SCH₃) groups, leading to reduced basicity of the aniline NH₂ group compared to its sulfanyl analogs .
  • Molecular Weight and Polarity : Sulfonyl derivatives generally exhibit higher molecular weights and polarities, impacting solubility and bioavailability.
  • Boiling Points : Sulfonyl-containing compounds likely have higher boiling points than sulfanyl analogs due to stronger dipole-dipole interactions, though direct data for the target compound is unavailable .

Biological Activity

2-Methoxy-6-(methylsulfonyl)aniline is an organic compound with the molecular formula C9H11NO3SC_9H_{11}NO_3S and a molecular weight of approximately 201.24 g/mol. It features both a methoxy group and a methylsulfonyl group attached to a benzene ring, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential therapeutic applications based on diverse research findings.

The compound is synthesized through methods that typically involve nucleophilic substitution reactions, where the amino group can participate in various chemical transformations. The presence of the sulfonyl group allows for further derivatization, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound may have significant biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

A study highlighted the potential of sulfonamide derivatives (structurally related to this compound) to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various cancers, including breast cancer. These derivatives showed selective inhibition against cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM . The mechanism of action involved inducing apoptosis in cancer cells, suggesting that similar compounds may exhibit comparable effects.

Enzyme Inhibition

This compound has been implicated in enzyme inhibition studies, particularly regarding carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes and are targets for drug development due to their involvement in tumor growth and metastasis. Compounds related to this compound exhibited significant inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-6-methylaniline Lacks methylsulfonyl groupLower reactivity compared to sulfonyl derivatives
2-Methoxy-6-(methylthio)aniline Contains a methylthio groupDifferent mechanism of action
2-Methoxy-6-chloroaniline Contains a chlorine atomAltered reactivity due to halogen substitution
4-Methoxyaniline (p-Anisidine) Lacks methylsulfonyl groupSimpler structure with no sulfonyl functionality
2-Methoxy-4-(methylsulfonyl)aniline Different position of functional groupsDistinct biological activity potential

The unique combination of methoxy and methylsulfonyl groups in this compound enhances its reactivity and potential applications compared to these related compounds.

Case Studies

Several case studies illustrate the biological potential of compounds similar to this compound:

  • Inhibition of Cancer Cell Proliferation : A series of studies demonstrated that derivatives showing structural similarity to this compound were effective against triple-negative breast cancer cell lines. The most potent compounds showed significant selectivity for cancer cells over normal cells, indicating their therapeutic promise .
  • Antimicrobial Activity : Research on sulfonamide derivatives has shown notable antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with some compounds exhibiting over 80% inhibition at specific concentrations . This suggests that modifications around the sulfonamide functional group can enhance antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.